molecular formula C23H24N6O3 B11126981 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]phenyl}propanamide

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]phenyl}propanamide

Cat. No.: B11126981
M. Wt: 432.5 g/mol
InChI Key: ZJEOKIKYHKEHFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]phenyl}propanamide is a complex organic compound that belongs to the benzodiazepine family This compound is characterized by its unique structure, which includes a benzodiazepine core and a triazole moiety

Preparation Methods

The synthesis of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]phenyl}propanamide involves several stepsCommon reagents used in these reactions include DABCO, DMF, KOH, EtOH, K2CO3, DMSO, Jones reagent, acetone, HOAc, NaOAc, and H2O2 . The reaction conditions vary depending on the specific step, with temperatures ranging from 0°C to 198°C and reaction times from a few hours to several days.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Jones reagent for oxidation, KOH for reduction, and DABCO for substitution . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with Jones reagent typically yields oxidized derivatives, while reduction with KOH produces reduced forms of the compound.

Scientific Research Applications

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]phenyl}propanamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on various biological pathways and processes. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]phenyl}propanamide involves its interaction with specific molecular targets and pathways. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects on the central nervous system. The triazole moiety may also contribute to the compound’s overall activity by interacting with other molecular targets .

Comparison with Similar Compounds

Compared to other similar compounds, 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]phenyl}propanamide stands out due to its unique combination of a benzodiazepine core and a triazole moiety. Similar compounds include 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoic acid and 2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl methacrylates . These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties.

Properties

Molecular Formula

C23H24N6O3

Molecular Weight

432.5 g/mol

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)phenyl]propanamide

InChI

InChI=1S/C23H24N6O3/c1-13(2)20-27-21(29-28-20)14-7-9-15(10-8-14)24-19(30)12-11-18-23(32)25-17-6-4-3-5-16(17)22(31)26-18/h3-10,13,18H,11-12H2,1-2H3,(H,24,30)(H,25,32)(H,26,31)(H,27,28,29)

InChI Key

ZJEOKIKYHKEHFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NN1)C2=CC=C(C=C2)NC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.